molecular formula C17H13N3O3S B1227498 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide

Cat. No. B1227498
M. Wt: 339.4 g/mol
InChI Key: NCAVOTMEMZFWEF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenyl-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Antitumor Activity

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide and its derivatives have shown promising results in the field of antitumor research. For instance, benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. A study by Yoshida et al. (2005) demonstrated that these compounds exhibited selective cytotoxicity against tumorigenic cell lines, highlighting their potential in cancer therapy (Yoshida et al., 2005).

Antimicrobial Properties

Compounds related to 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide have also been explored for their antimicrobial capabilities. Patel and Shaikh (2010) synthesized derivatives and evaluated their efficacy against various bacterial and fungal species. Some compounds were found to be comparable with standard drugs, indicating their potential in treating microbial infections (Patel & Shaikh, 2010).

Radioactive Tracers for Tumor Hypoxia

In the context of nuclear medicine, nitroimidazole-based benzothiazole derivatives have been developed as tracers for identifying tumor hypoxia, a condition often associated with malignant tumors. Li et al. (2005) synthesized and evaluated several compounds, revealing their potential as markers for hypoxic tumor cells (Li et al., 2005).

Antiparasitic Activity

Another application area is in the treatment of parasitic infections. Delmas et al. (2002) investigated benzothiazoles for their antiprotozoal properties against species such as Leishmania infantum and Trichomonas vaginalis. They found that the antiproliferative activity of these compounds varied significantly depending on their chemical structure (Delmas et al., 2002).

Antitubercular Potential

The potential of benzothiazole derivatives in treating tuberculosis has also been explored. Chowki et al. (2008) synthesized a series of benzothiazoles and screened them for antitubercular activity, identifying compounds with promising activity comparable to standard treatments (Chowki et al., 2008).

properties

Product Name

2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H13N3O3S/c1-11(9-12-5-3-2-4-6-12)16(21)19-17-18-14-8-7-13(20(22)23)10-15(14)24-17/h2-10H,1H3,(H,18,19,21)/b11-9+

InChI Key

NCAVOTMEMZFWEF-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
Reactant of Route 3
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.